molecular formula C11H13ClN2O B1466457 1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one CAS No. 1467322-07-1

1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one

Cat. No. B1466457
CAS RN: 1467322-07-1
M. Wt: 224.68 g/mol
InChI Key: YXDIYAHQCMLLAP-UHFFFAOYSA-N
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Description

1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, or 2-aminoazetidine-2-carboxylic acid (AAC), is an organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for synthesizing a variety of compounds, including pharmaceuticals, biochemicals, and agrochemicals. AAC can be synthesized using a variety of methods, including the Claisen-Schmidt condensation, the Ugi reaction, and the Biginelli reaction. AAC has been used in scientific research in fields such as pharmacology, biochemistry, and agrochemistry.

Scientific Research Applications

Organic Synthesis Applications

Organic synthesis often focuses on the development of novel compounds with potential pharmacological activities or as intermediates in the synthesis of more complex molecules. Compounds similar to "1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one" could be explored for their synthetic utility in creating pharmacologically active molecules. For instance, the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been investigated for their potential applications in medicinal chemistry and as intermediates in organic synthesis (Issac & Tierney, 1996).

Bioremediation of Organochlorine Compounds

Organochlorine compounds, due to their persistence and potential for bioaccumulation, pose significant environmental and health risks. Research into the bioremediation of soils contaminated with such compounds, including DDT, highlights the ongoing efforts to mitigate their impact. Studies have shown that biodegradation, particularly through microbial action, can effectively reduce concentrations of these compounds in the environment, offering a cost-effective and environmentally friendly remediation strategy (Foght et al., 2001).

Impact on Health and Environment

The toxicological profile and environmental persistence of organochlorine compounds, such as DDT and its metabolites, have been extensively studied. These compounds act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems, and their presence in the environment is a significant concern due to their ability to bioaccumulate and exert toxic effects over long periods. Research efforts continue to assess the environmental and health impacts of these compounds, aiming to inform regulatory policies and public health interventions (Burgos-Aceves et al., 2021).

properties

IUPAC Name

1-(3-aminoazetidin-1-yl)-2-(2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)5-11(15)14-6-9(13)7-14/h1-4,9H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDIYAHQCMLLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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